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molecular formula C10H20O2 B1221793 7,7-Dimethyloctanoic acid CAS No. 26896-20-8

7,7-Dimethyloctanoic acid

Cat. No. B1221793
M. Wt: 172.26 g/mol
InChI Key: YPIFGDQKSSMYHQ-UHFFFAOYSA-N
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Patent
US05059242

Procedure details

Ammonia liquor (SG 0.88, 36 ml, 0.6 mole) was added dropwise to neodecanoic acid (95%, 103.2 g, 0.6 mole; Exxon purified by vacuum distillation) in ice-cooled distilled water (200 ml). The resulting ammonium neodecanoate soap was stirred at ambient temperature for 90 minutes, and then silver nitrate (101.94 g. 0.6 mole) in distilled water (120 ml) was added dropwise. The resultant white semi-solid was tritrated 4 times each with cold and warm (50° C.) distilled water, slurried in methanol (400 ml), filtered off and dried overnight at 40° C. under vacuum. Contains 30 wt% silver; yield 64% w.r.t. silver.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
103.2 g
Type
reactant
Reaction Step One
Quantity
101.94 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N.[C:2]([OH:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:11])([CH3:10])[CH3:9].[N+]([O-])([O-])=O.[Ag+:18]>O>[C:2]([O-:13])(=[O:12])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8]([CH3:9])([CH3:10])[CH3:11].[Ag+:18] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
103.2 g
Type
reactant
Smiles
C(CCCCCC(C)(C)C)(=O)O
Step Two
Name
Quantity
101.94 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting ammonium neodecanoate soap was stirred at ambient temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISTILLATION
Type
DISTILLATION
Details
distilled water (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
warm (50° C.)
DISTILLATION
Type
DISTILLATION
Details
distilled water
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
dried overnight at 40° C. under vacuum
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
r.t. silver

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C(CCCCCC(C)(C)C)(=O)[O-].[Ag+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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